



Application Note: Quantification of 5-Deoxystrigol in Plant Matrices using UHPLC-MS/MS

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Compound of Interest		
Compound Name:	5-Deoxystrigol	
Cat. No.:	B197688	Get Quote

Introduction

5-Deoxystrigol (5DS) is a canonical strigolactone, a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere.[1][2][3][4] Accurate quantification of 5DS is essential for understanding its physiological functions and its role in ecological interactions. This application note provides a detailed protocol for the sensitive and selective quantification of **5-Deoxystrigol** in plant root exudates and tissues using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method is highly sensitive, with limits of quantification reaching the picogram per gram level.[5]

Signaling Pathway of 5-Deoxystrigol

5-Deoxystrigol, like other strigolactones, is perceived by the α /β-hydrolase receptor D14.[6] Upon binding of 5DS, the D14 receptor undergoes a conformational change, enabling it to interact with the F-box protein D3 (or MAX2 in Arabidopsis). This complex then recruits the transcriptional repressor D53 (or SMXL family proteins), leading to its ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the D53 repressor derepresses the expression of downstream target genes, thereby initiating strigolactone-dependent physiological responses, such as the inhibition of shoot branching and the promotion of symbiotic interactions.[6][7]





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Figure 1: 5-Deoxystrigol signaling pathway.

Experimental Protocols Sample Preparation

- a) Extraction from Root Tissues[8][9]
- Harvest fresh root tissue (approximately 150-250 mg) and immediately freeze in liquid nitrogen.[8][10]
- Grind the frozen tissue to a fine powder using a mortar and pestle.[8]
- Transfer the powder to a glass vial and add 1.5 mL of cold ethyl acetate.
- Spike the sample with an internal standard (e.g., 500 pg of d6-5-deoxystrigol).[9] The
 amount of internal standard should be optimized based on the expected endogenous levels
 of 5-deoxystrigol.[9]
- Extract the sample for 60 minutes at 4°C with gentle agitation.[8]
- Centrifuge the extract at 5000 rpm for 10 minutes.[11]
- Transfer the supernatant to a new tube. For a cleaner extract, wash the ethyl acetate phase with 10 mL of 0.2 M K2HPO4.[9]
- Dry the ethyl acetate extract under a stream of nitrogen or using a rotary evaporator at a temperature below 35°C.[9]



- Reconstitute the dried residue in 100 μL of acetonitrile:water (25:75, v/v) and filter through a
 0.22 μm filter before UHPLC-MS/MS analysis.[12]
- b) Extraction from Root Exudates[12][13]
- Collect root exudates from hydroponically grown plants. To minimize degradation, protect the exudates from light and keep them on ice.[13]
- Spike the collected exudate (e.g., 50 mL) with an internal standard (e.g., 0.672 ng of d6-5-deoxystrigol).[12][13]
- Perform solid-phase extraction (SPE) using a C18 cartridge (500 mg). Precondition the cartridge with 3 mL of methanol followed by 3 mL of water.[12]
- Load the exudate onto the SPE cartridge.
- Wash the cartridge with 3 mL of water to remove interfering substances.[12]
- Elute the strigolactones with 5 mL of acetone.[12]
- Concentrate the eluate to an aqueous solution (approximately 1 mL) and then perform a liquid-liquid extraction with 1 mL of ethyl acetate.[12]
- Dry the ethyl acetate phase under vacuum.[12]
- Reconstitute the residue in a suitable volume (e.g., 100 μ L) of acetonitrile:water (25:75, v/v) for analysis.[12]

UHPLC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.[5][12]

- a) UHPLC Conditions
- Column: Hypersil GOLD C18 (150 x 4.6 mm, 3 μm) or equivalent.[12]
- Mobile Phase A: Water with 0.1% formic acid.[12]



Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

Flow Rate: 0.5 mL/min.[12]

• Injection Volume: 5-10 μL.[11][12]

• Column Temperature: 30°C.[12]

• Gradient Program:

o 0-0.5 min: 50% B

o 0.5-5 min: linear gradient to 100% B

5-7 min: hold at 100% B

o 7-7.5 min: linear gradient to 50% B

7.5-10.5 min: hold at 50% B for re-equilibration[11]

b) MS/MS Conditions

Ionization Mode: Positive Electrospray Ionization (ESI+).[14]

Detection Mode: Multiple Reaction Monitoring (MRM).[14]

Ion Spray Voltage: 5000 V.[12]

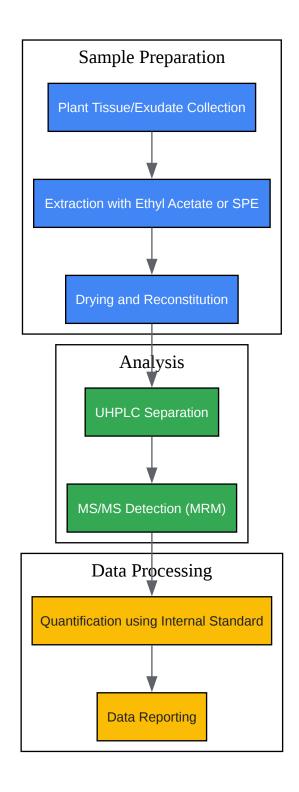
Vaporizer Temperature: 350°C.[12]

Ion Transfer Tube Temperature: 350°C.[12]

 MRM Transitions: The specific precursor-to-product ion transitions for 5-deoxystrigol should be optimized. A common transition is m/z 331 > 97.[15]

Experimental Workflow





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Figure 2: UHPLC-MS/MS quantification workflow.

Quantitative Data Summary



The performance of the UHPLC-MS/MS method for the quantification of **5-Deoxystrigol** is summarized in the table below. The data is compiled from various studies and demonstrates the high sensitivity and reliability of the method.

Parameter	5-Deoxystrigol	Reference
Limit of Quantification (LOQ)	0.05 μg/L	[11][16]
1.3 - 6.5 pg/g (in rice)	[5]	
Limit of Detection (LOD)	0.6 - 1.2 pg/g (in rice)	
Recovery	83% - 96%	[5]
**Linearity (R²) **	> 0.9993	[5]
Precision (RSD)	4.5% - 12.4%	[5]

Conclusion

This application note provides a comprehensive protocol for the robust and sensitive quantification of **5-Deoxystrigol** in plant matrices using UHPLC-MS/MS. The detailed sample preparation and analytical methods, along with the summarized performance data, offer a valuable resource for researchers in plant biology, agricultural science, and drug development. The high sensitivity and specificity of this method make it well-suited for the analysis of low-abundance phytohormones like **5-Deoxystrigol**.

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